
4-Amino-2-chloropyrimidine
Overview
Description
4-Amino-2-chloropyrimidine (CAS RN: 7461-50-9) is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . It features a pyrimidine ring substituted with an amino group (-NH₂) at position 4 and a chlorine atom (-Cl) at position 2. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of nucleoside analogs and kinase inhibitors . Key suppliers, such as Kanto Reagents and SAH Technologies, offer it in purities exceeding 95.0% .
Preparation Methods
Diazotization-Chlorination of 2-Aminopyrimidine Derivatives
The diazotization-chlorination pathway remains a cornerstone for introducing chlorine at the 2-position of pyrimidine rings. Patent CN102079725B delineates a three-step synthesis starting from dicyandiamide and ammonium chloride .
Synthesis of Guanidine Hydrochloride
Pyrolysis of dicyandiamide () with ammonium chloride () at 150–230°C produces guanidine hydrochloride () . Optimal molar ratios of 1:3 (dicyandiamide:ammonium chloride) ensure complete conversion, with excess ammonium chloride mitigating side reactions.
Cyclization to 2-Aminopyrimidine
Guanidine hydrochloride reacts with 1.1.3.3-tetramethoxypropane in technical hydrochloric acid (31–35%) under reflux (60–120°C) to form 2-aminopyrimidine . The reaction proceeds via nucleophilic attack and cyclization, with dichloromethane extraction yielding 85–90% purity.
Chlorination via Diazotization
2-Aminopyrimidine undergoes diazotization with sodium nitrite () in hydrochloric acid catalyzed by zinc chloride () at -30°C to 5°C . The intermediate diazonium salt decomposes to 2-chloropyrimidine, achieving 70–75% yield. Post-treatment with dichloromethane and sodium hydroxide ensures removal of residual nitrites.
Critical Parameters :
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Temperature control (<5°C) prevents diazonium salt decomposition.
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Zinc chloride (5–10 mol%) enhances chlorination efficiency.
Comparative Analysis of Nitration-Reduction Pathways
Although patents CN102101841B and CN104974085A focus on pyridine derivatives, their nitration-reduction strategies offer insights applicable to pyrimidine systems .
Nitration of Chlorinated Intermediates
Chloropyrimidine oxides, analogous to 2-chloropyridine oxides, react with nitrating mixtures (HNO/HSO) at 0–10°C to introduce nitro groups at the 4-position . For pyrimidines, this step would require precise control to avoid over-nitration.
Reduction of Nitro to Amino Groups
Catalytic hydrogenation or iron powder in acidic media reduces nitro groups to amines. Patent CN104974085A reports 85% yield for 2-chloro-4-aminopyridine using iron/HCl in ethanol-water . Applied to pyrimidines, similar conditions could achieve 4-amino-2-chloropyrimidine, though steric and electronic differences may necessitate optimization.
Challenges in Regioselective Functionalization
The synthesis of this compound faces inherent challenges due to the pyrimidine ring’s electronic structure:
Positional Reactivity
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C2 vs. C4 reactivity : Chlorination at C2 competes with nitration at C4 due to differing activation energies.
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Directing effects : Amino groups at C4 may deactivate the ring toward electrophilic substitution, complicating subsequent functionalization.
Solvent and Catalyst Selection
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Polar aprotic solvents (e.g., DMF, DMSO) enhance nitration but may promote side reactions.
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Lewis acid catalysts (e.g., ZnCl) improve regioselectivity in chlorination steps .
Industrial Scalability and Cost Considerations
Raw Material Costs
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Dicyandiamide () and ammonium chloride (\text{NH}_4\text{Cl) are low-cost precursors, enabling large-scale production .
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Meta-chloroperbenzoic acid (), used in pyridine oxidations, incurs higher costs compared to HNO/HSO systems .
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Employs reducing agents like iron powder in acetic acid.
Major Products:
Nucleophilic Substitution: Produces substituted pyrimidines with various functional groups.
Oxidation: Forms nitro derivatives.
Reduction: Yields different amine derivatives.
Scientific Research Applications
4-Amino-2-chloropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-chloropyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction often involves hydrogen bonding and van der Waals forces between the compound and the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrimidines
5-Bromo-2-chloropyrimidin-4-amine
- Molecular Formula : C₄H₃BrClN₃.
- Key Differences: Bromine at position 5 enhances steric bulk and electronic effects compared to 4-amino-2-chloropyrimidine.
- Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, achieving 90% yield .
- Properties : Forms planar pyrimidine rings and 2D supramolecular networks via N–H···N hydrogen bonds .
- Applications : Used in crystallography studies due to its stable hydrogen-bonded networks .
4-Amino-5-bromo-2-chloropyrimidine
- Molecular Formula : C₄H₃BrClN₃.
- Key Differences : Bromine at position 5 alters reactivity in nucleophilic substitution reactions.
- Applications : Intermediate in antiviral and anticancer drug discovery .
Sulfur-Containing Analog
4-Amino-2-mercaptopyrimidine
- Molecular Formula : C₄H₄N₃S.
- Key Differences : Chlorine replaced by a thiol (-SH) group, increasing nucleophilicity.
- Properties: Non-hazardous and stable under standard conditions; used in metal coordination chemistry .
- Applications : Research applications in biochemistry and material science .
Dichloro-Substituted Pyrimidines
2-Amino-4,6-dichloropyrimidine (CAS RN: 56-05-3)
- Molecular Formula : C₄H₃Cl₂N₃.
- Key Differences : Additional chlorine at position 6 enhances electrophilicity and reactivity in cross-coupling reactions.
- Synthesis : Produced by treating 2,4-dichloropyrimidine with ammonia .
- Applications : Substrate for O⁶-alkylguanine-DNA alkyltransferase (AGT) studies and enzyme labeling .
Positional Isomers
2-Amino-5-chloropyrimidine (CAS RN: 5428-89-7)
Pyridine Analogs
4-Amino-2-chloropyridine
- Molecular Formula : C₅H₅ClN₂.
- Key Differences : Pyridine ring (six-membered, one nitrogen) vs. pyrimidine (six-membered, two nitrogens).
- Properties : Lower aromatic stability due to reduced nitrogen content; melting point: 90–94°C .
- Applications : Intermediate in pesticide synthesis .
Melting Points and Solubility
Biological Activity
4-Amino-2-chloropyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article examines its synthesis, biological properties, and applications, supported by relevant research findings and data tables.
This compound is characterized by the presence of an amino group and a chlorine atom attached to a pyrimidine ring. Its chemical structure can be represented as follows:
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Reduction of 2-Chloro-4-nitropyridine : Involves the reduction of the nitro group to an amino group using iron powder in acetic acid.
- Nitration followed by Reduction : This method introduces a nitro group at the 4-position, which is then reduced to an amino group .
2. Biological Activity
The biological activity of this compound is diverse, encompassing agricultural applications as a pesticide and potential therapeutic uses in medicine.
2.1 Agricultural Applications
This compound serves as an important intermediate in the synthesis of plant growth regulators, such as KT-30 (Forchlorfenuron), which promotes tissue growth and increases crop yields for fruits like apples and grapes. It exhibits high activity against various plant pathogens, including:
2.2 Pharmaceutical Potential
Research indicates that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The most effective derivative exhibited an EC50 value of approximately 89 µM against these cell lines .
3.1 Anticancer Activity
A study evaluated several pyrimidine derivatives for their anticancer activity using in vitro assays. The results were promising, with several compounds demonstrating significant cytotoxicity against human tumor cell lines:
Compound | Cell Line | EC50 (µM) |
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Derivative 6 | HCT116 | 89.24 ± 1.36 |
Derivative 6 | MCF7 | 89.37 ± 1.17 |
This highlights the potential of pyrimidine derivatives in cancer therapy .
3.2 Antiviral Activity
Research has also explored the antiviral properties of pyrimidine derivatives against viruses such as influenza A (H1N1). One study reported low activity against the influenza virus but identified a compound with optimal parameters for further development .
Compound | Virus Type | CC50 (µM) | IC50 (µM) | SI |
---|---|---|---|---|
Compound RS-5b | Influenza A | 705 | 92 | <8 |
4. Conclusion
This compound is a versatile compound with significant biological activities that span agricultural and pharmaceutical applications. Its ability to act as a precursor for effective plant growth regulators and potential anticancer agents underscores its importance in both fields.
Further research into its derivatives could yield new therapeutic agents with enhanced efficacy against cancer and other diseases while maintaining low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-2-chloropyrimidine, and how do reaction conditions influence yield?
Methodological Answer: Microwave-assisted synthesis is a high-efficiency method. For example, a protocol involves dissolving this compound (1 equiv) with DIPEA (1.5–6 equiv) and neopentylamine (2–6 equiv) in isopropanol, followed by microwave irradiation at 120–130°C for 5–11 hours. Post-reaction, solvent removal and purification via flash chromatography or preparative HPLC yield >90% purity . Key factors:
- Temperature : Higher temperatures (≥120°C) reduce reaction time but may increase side products.
- Solvent choice : Polar protic solvents (e.g., i-PrOH) enhance nucleophilic substitution.
- Purification : Automated flash chromatography minimizes manual handling errors.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm).
- HPLC-MS : For purity assessment (>95% by area normalization) and molecular ion confirmation (m/z 129.54 for [M+H]) .
- Melting point : Literature values (90–94°C) should align with experimental results .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N/Ar) in sealed vials to prevent hydrolysis.
- Temperature : Long-term storage at –20°C minimizes decomposition; room temperature is acceptable for short-term use (<1 week).
- Light exposure : Amber glass containers prevent photodegradation of the aromatic ring.
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify:
- Electrophilic sites : Chlorine at C2 is more reactive toward nucleophilic substitution than amino groups at C4 due to electron-withdrawing effects.
- Regioselectivity : Substituents at C5/C6 positions influence reaction pathways (e.g., steric hindrance in bulky substituents reduces yields ).
- Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) to predict reaction kinetics.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Data normalization : Report IC values relative to positive/negative controls to minimize inter-lab variability.
- Structural validation : Cross-check synthesized compounds with XRD or NOESY NMR to confirm stereochemistry .
Q. How can researchers design experiments to study the mechanistic role of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ NMR (if fluorinated analogs are used).
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate transient species in Suzuki-Miyaura couplings.
- Isotopic labeling : -labeled amino groups track nitrogen migration during catalysis .
Properties
IUPAC Name |
2-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDZVNGCNTELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323289 | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-50-9 | |
Record name | 7461-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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